

An In-depth Technical Guide to the Thermodynamic Properties of *cis*-2-Methylcyclopentanol

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Compound of Interest

Compound Name: *cis*-2-Methylcyclopentanol

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Foreword: Understanding the Thermodynamic Landscape of a Key Chiral Intermediate

Cis-2-Methylcyclopentanol, a chiral cyclic alcohol, serves as a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#) Its stereospecific arrangement—with the methyl and hydroxyl groups on the same side of the cyclopentane ring—imparts distinct physical and chemical properties that are crucial for its application in stereoselective synthesis.[\[2\]](#) A thorough understanding of the thermodynamic properties of this compound is paramount for process design, reaction optimization, safety assessments, and the development of predictive models for its behavior in various chemical systems.

This technical guide provides a comprehensive overview of the known thermodynamic properties of **cis-2-Methylcyclopentanol**, alongside detailed, field-proven experimental and computational methodologies for their determination. As a self-validating system of protocols and data, this document is designed to equip researchers with the necessary tools to confidently utilize and further characterize this important chiral intermediate.

Core Thermodynamic Properties of **cis-2-Methylcyclopentanol**: A Quantitative Overview

The following table summarizes the key thermodynamic parameters for **cis-2-Methylcyclopentanol** that have been reported in the literature. It is important to note that while some experimental data exists, particularly for the standard state, many temperature-dependent properties are not extensively documented.

Thermodynamic Property	Symbol	Value	Phase	Source
Standard Liquid Enthalpy of Formation	$\Delta fH^\circ_{\text{liquid}}$	-344.0 ± 3.0 kJ/mol	Liquid	NIST Chemistry WebBook[3]
Standard Gibbs Free Energy of Formation	ΔfG°	-108.34 kJ/mol	Not Specified	Cheméo[4]
Ideal Gas Heat Capacity	$C_{\text{p,gas}}$	Not Specified	Gas	Cheméo[4]
Molecular Weight	MW	100.16 g/mol	N/A	PubChem[5]
Boiling Point	T _{boil}	115-120 °C	Liquid	ChemShuttle[6]

Note: The value for the Standard Gibbs Free Energy of Formation provided by Cheméo is likely a calculated or estimated value and should be treated with appropriate caution pending experimental verification. The Ideal Gas Heat Capacity is listed as a parameter on Cheméo, but a specific value is not provided in the search results.

Experimental Determination of Thermodynamic Properties

The following sections detail robust experimental protocols for the determination of key thermodynamic properties of **cis-2-Methylcyclopentanol**. These methodologies are presented

to not only provide a pathway for generating new data but also to foster a deeper understanding of the principles behind these measurements.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like **cis-2-Methylcyclopentanol**, it is most accurately determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices: Bomb calorimetry is the gold standard for measuring the heat released during the complete combustion of a substance in a constant-volume environment. By ensuring complete combustion in an excess of oxygen, the heat evolved can be directly related to the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH). The use of a well-characterized calorimeter, calibrated with a standard substance like benzoic acid, ensures the accuracy and traceability of the measurements.

- **Sample Preparation:** A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity **cis-2-Methylcyclopentanol** is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Calorimeter Assembly:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of water is added to the outer jacket of the calorimeter, and the bomb is submerged.
- **Temperature Equilibration:** The entire system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Data Analysis:** The raw temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

- Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔcU) is calculated using the following equation:

$$\Delta cU = (C_{cal} * \Delta T - q_{fuse}) / n$$

where:

- C_{cal} is the heat capacity of the calorimeter, determined from the combustion of a standard substance.
- ΔT is the corrected temperature rise.
- q_{fuse} is the heat released by the combustion of the fuse wire.
- n is the number of moles of **cis-2-Methylcyclopentanol**.

- Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the relationship:

$$\Delta cH^\circ = \Delta cU + \Delta n_{gas} * RT$$

where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.

- Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔfH°) of **cis-2-Methylcyclopentanol** is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A simplified workflow for this process is illustrated in the following diagram:



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Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of a substance is a measure of the amount of heat required to raise its temperature by a given amount. It is a fundamental thermodynamic property that is essential for heat transfer calculations and for the calculation of other thermodynamic functions like enthalpy and entropy as a function of temperature.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring heat capacity.^{[2][7][8]} It operates by measuring the difference in heat flow between a sample and a reference as a function of temperature. This differential measurement allows for high sensitivity and accuracy. The three-step method (baseline, standard, and sample) is a self-validating protocol that corrects for instrumental artifacts and ensures the accuracy of the measured heat capacity.

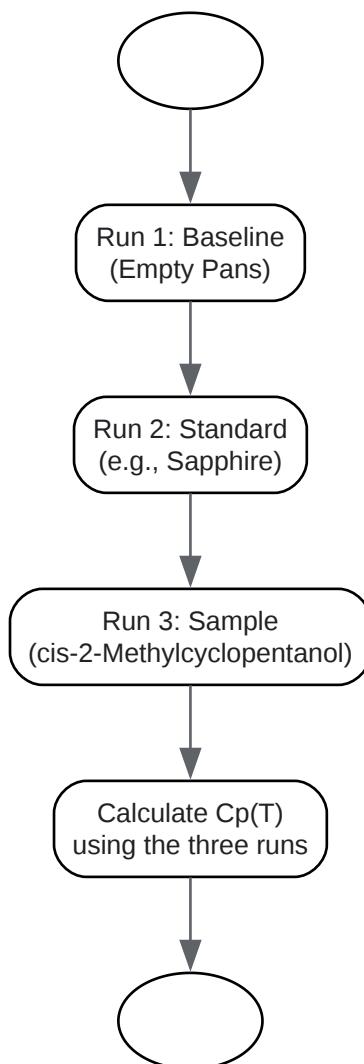
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using certified standards.
- **Baseline Measurement:** An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., from -50 °C to 150 °C) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow of the instrument.
- **Standard Measurement:** A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated under the same conditions as the baseline measurement.
- **Sample Measurement:** The standard is replaced with a precisely weighed sample of **cis-2-Methylcyclopentanol**, and the temperature scan is performed for a third time under identical conditions.
- **Data Analysis and Calculation:** The heat capacity of the sample ($C_{p,\text{sample}}$) at a given temperature is calculated using the following equation:

$$Cp_{\text{sample}} = (Cp_{\text{std}} * m_{\text{std}} / m_{\text{sample}}) * (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{std}} - DSC_{\text{baseline}})$$

where:

- Cp_{std} is the heat capacity of the standard.
- m_{std} and m_{sample} are the masses of the standard and sample, respectively.
- DSC_{sample} , DSC_{std} , and DSC_{baseline} are the heat flow signals from the sample, standard, and baseline runs, respectively.

The logical flow of this three-step DSC measurement is depicted below:



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Caption: The three-step method for accurate heat capacity measurement using DSC.

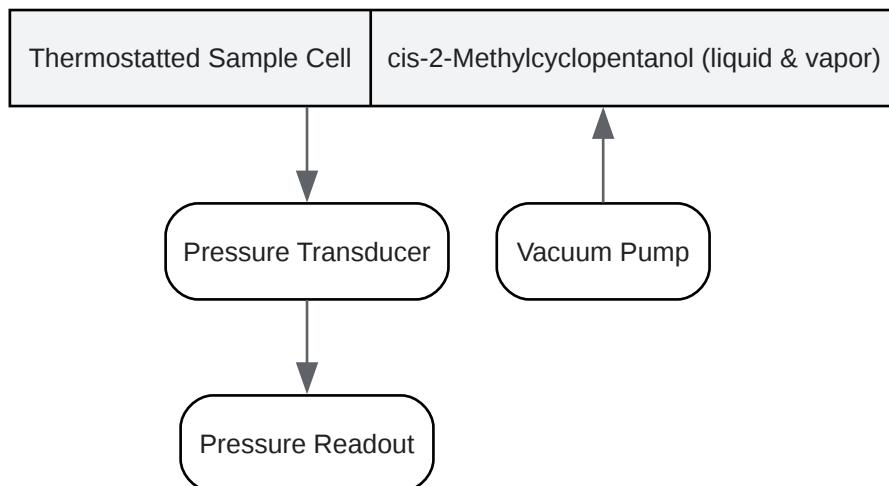
Vapor Pressure Determination by the Static Method

Vapor pressure is a critical property for understanding the volatility of a substance and is essential for distillation design, safety assessments, and environmental fate modeling. The static method is a direct and reliable technique for measuring the vapor pressure of a liquid as a function of temperature.[\[9\]](#)[\[10\]](#)

Causality Behind Experimental Choices: The static method directly measures the equilibrium pressure of the vapor above the liquid phase in a closed system.[\[9\]](#)[\[10\]](#) By isolating the substance and removing other gases, the measured pressure is solely due to the vapor of the substance. Maintaining a constant temperature is crucial for achieving a true equilibrium vapor pressure.

- **Apparatus Setup:** A sample of **cis-2-Methylcyclopentanol** is placed in a thermostatted sample cell connected to a pressure transducer and a vacuum pump.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.
- **Temperature Control:** The sample cell is brought to the desired temperature and allowed to reach thermal equilibrium.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer.
- **Data Collection at Different Temperatures:** Steps 3 and 4 are repeated at various temperatures to obtain a vapor pressure curve.
- **Data Analysis:** The vapor pressure data is typically fitted to an equation, such as the Antoine equation, to allow for interpolation and extrapolation of the data.

The experimental setup for the static vapor pressure measurement is conceptually illustrated below:



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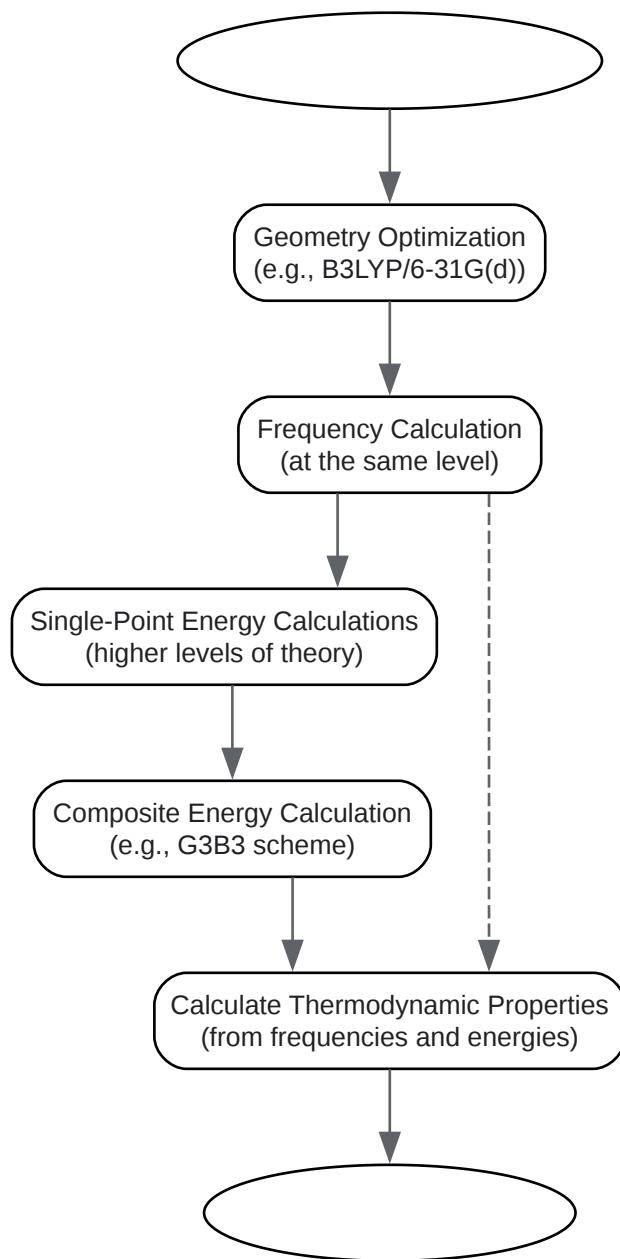
Caption: A schematic of the static method for vapor pressure determination.

Computational Thermochemistry: A Predictive Approach

In the absence of comprehensive experimental data, computational chemistry provides a powerful and cost-effective means of predicting the thermodynamic properties of molecules like **cis-2-Methylcyclopentanol**. Methods such as Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) theories can provide highly accurate predictions of gas-phase enthalpies of formation, entropies, and heat capacities.

Expertise in Method Selection: The choice of a computational method is critical for achieving the desired accuracy. High-level composite methods, such as G3B3, are often employed as they are designed to approximate the results of very high-level ab initio calculations at a more manageable computational cost. These methods typically involve geometry optimization and frequency calculations at a lower level of theory (e.g., B3LYP/6-31G(d)) followed by a series of single-point energy calculations at higher levels of theory with larger basis sets. The results are then combined in an additive manner to estimate the total electronic energy.

Workflow for Computational Thermochemistry:



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Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Conclusion: An Integrated Approach to Thermodynamic Characterization

A comprehensive understanding of the thermodynamic properties of **cis-2-Methylcyclopentanol** is essential for its effective application in research and industry. This

guide has presented the currently available experimental data and, more importantly, has provided detailed, actionable protocols for the experimental determination of key thermodynamic parameters. The integration of robust experimental methodologies with high-level computational predictions offers a powerful, self-validating approach to fully characterizing the thermodynamic landscape of this important chiral molecule. By following the principles and protocols outlined herein, researchers can generate the high-quality data needed to advance their work in drug development and chemical synthesis.

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